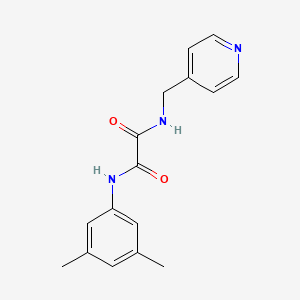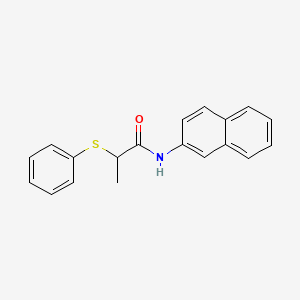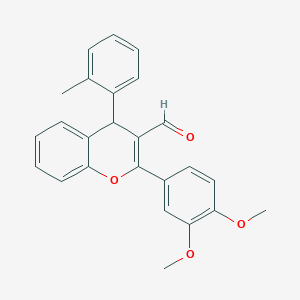![molecular formula C16H17N5O B5039202 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5039202.png)
2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide, also known as MPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPA is a pyrrole-based compound that has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.
作用机制
The mechanism of action of 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Additionally, 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide in scientific research is its relatively low toxicity compared to other compounds with similar biological activity. However, 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide is also relatively unstable and can degrade over time, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide. One area of interest is in the development of more stable analogs of 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide that can be used in a wider range of experimental settings. Additionally, further investigation is needed to fully understand the mechanism of action of 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide and its potential applications in the treatment of a variety of diseases. Finally, the development of targeted delivery systems for 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide could help to improve its efficacy and reduce potential side effects.
合成方法
The synthesis of 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide can be achieved through a multi-step process that involves the reaction of 1-methyl-1H-pyrrole-3-carboxylic acid with 2-(1H-1,2,4-triazol-1-yl)benzylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with acetic anhydride to yield the final product, 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide.
科学研究应用
2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of cancer research, where 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been shown to inhibit the growth of certain types of cancer cells. Additionally, 2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(1-methylpyrrol-3-yl)-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-20-7-6-13(10-20)8-16(22)18-9-14-4-2-3-5-15(14)21-12-17-11-19-21/h2-7,10-12H,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKPGIHHQWAEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CC(=O)NCC2=CC=CC=C2N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrrol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B5039120.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)

![3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone](/img/structure/B5039146.png)


![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)
![7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039164.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5039182.png)

![1-{2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B5039189.png)
![N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B5039197.png)